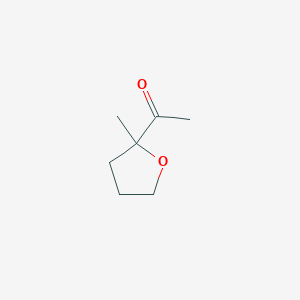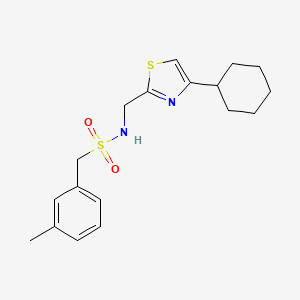
N-((4-cyclohexylthiazol-2-yl)methyl)-1-(m-tolyl)methanesulfonamide
カタログ番号 B2920095
CAS番号:
2034401-19-7
分子量: 364.52
InChIキー: DTZGKHBLIOCWKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-cyclohexylthiazol-2-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as CCT018159, is a small molecule inhibitor that has been widely studied in scientific research. This compound has shown potential in various applications due to its unique chemical structure and mechanism of action.
科学的研究の応用
Structural Studies and Molecular Interactions
- Structural Analysis of Sulfonamide Derivatives : A study by Dey et al. (2015) on nimesulide derivatives, including sulfonamide compounds, utilized X-ray powder diffraction to determine crystal structures. This research provides insight into the molecular geometry and intermolecular interactions, such as hydrogen bonds and C–H⋯π interactions, contributing to understanding how substitution affects supramolecular assembly. Such studies are crucial for designing drugs and materials with desired properties (Dey et al., 2015).
Catalysis and Synthesis
- Catalytic Asymmetric Synthesis : Research by Wipf and Wang (2002) introduced 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid as a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. This work highlights the potential for sulfonamide derivatives to facilitate the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess. Such catalytic processes are fundamental in producing chiral molecules for pharmaceuticals and fine chemicals (Wipf & Wang, 2002).
Molecular Functionality and Reactivity
- Synthesis and Reactivity of Sulfonamide Compounds : The preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, as explored by Gunsalus, Romesser, and Wolfe (1978), illustrates the functional versatility of sulfonamide compounds in biochemical processes. This research underscores the importance of sulfonamide derivatives in enzymatic reactions and their potential as inhibitors or substrates within various biochemical pathways (Gunsalus, Romesser, & Wolfe, 1978).
特性
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-14-6-5-7-15(10-14)13-24(21,22)19-11-18-20-17(12-23-18)16-8-3-2-4-9-16/h5-7,10,12,16,19H,2-4,8-9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZGKHBLIOCWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-1-(m-tolyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

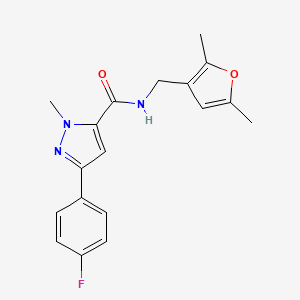


![4-benzyl-1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2920016.png)
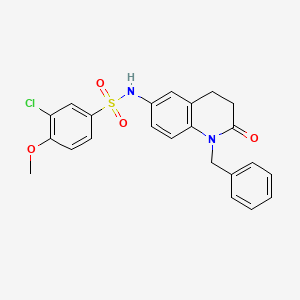
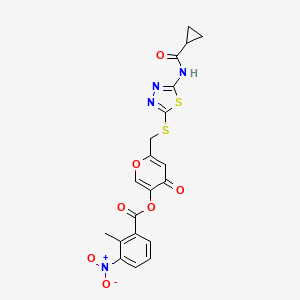
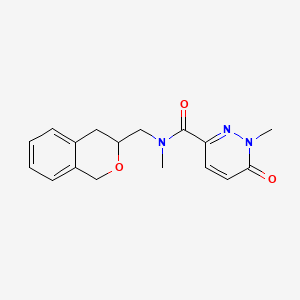

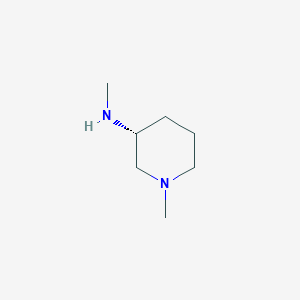
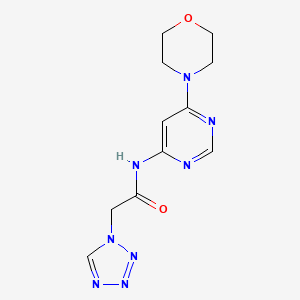

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)

